N-(2-Pyridylmethyl)glycine Ethyl Ester

Catalog No.
S764433
CAS No.
62402-24-8
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Pyridylmethyl)glycine Ethyl Ester

CAS Number

62402-24-8

Product Name

N-(2-Pyridylmethyl)glycine Ethyl Ester

IUPAC Name

ethyl 2-(pyridin-2-ylmethylamino)acetate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3

InChI Key

UCSBXEQEHOOKHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCC1=CC=CC=N1

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=N1

The exact mass of the compound N-(2-Pyridylmethyl)glycine Ethyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS 62402-24-8) is a monoprotected, unsymmetrical secondary amine building block widely utilized in advanced organic synthesis and coordination chemistry . Featuring a pyridine ring and an esterified glycine moiety, this compound serves as a highly soluble, orthogonally reactive precursor for the construction of multidentate chelators and pharmaceutical scaffolds [1]. By masking the carboxylic acid as an ethyl ester, it ensures high processability in aprotic organic solvents, allowing precise N-alkylation or acylation without the zwitterionic interference typical of its free acid counterpart. It is primarily procured for the synthesis of heteroleptic tripodal ligands, metalloenzyme biomimetics, and selective receptor antagonists where strict structural asymmetry is required[1].

Research Fit

Tridentate ligand for coordination chemistry and metal complex synthesis
Heterocyclic building block for medicinal chemistry intermediate elaboration
Liquid format suitable for volumetric handling and automated synthesis

Generic substitution of N-(2-Pyridylmethyl)glycine Ethyl Ester with its free acid analog (N-(2-Pyridylmethyl)glycine) or symmetrical amines like dipicolylamine (DPA) fails due to severe limitations in synthetic processability and structural control [1]. The free acid exists as a zwitterion, rendering it largely insoluble in standard aprotic alkylation solvents (e.g., DMF, dichloromethane) and highly susceptible to competing O-alkylation, which drastically reduces target yields and necessitates complex chromatographic purifications . Conversely, substituting with DPA forces a symmetrical (N-NNN) coordination environment, completely preventing the direct synthesis of unsymmetrical (e.g., N-NNO or N-NNS) tripodal ligands required for accurate biomimetic modeling or specialized bifunctional chelator development [2]. Procuring the pre-esterified, unsymmetrical scaffold is mandatory to ensure reproducible stoichiometry and high-yield orthogonal functionalization.

Substitution Risk

Coordination mode mismatch
Tridentate N,N,O binding enables facial isomer selectivity; bidentate N,N analogs (e.g., 2-(aminomethyl)pyridine) produce isomer mixtures.
Target engagement divergence
Reported binding to human carbonic anhydrase II (class-level evidence) is absent in generic glycine esters lacking the pyridylmethyl group.
Physical state and handling shift
Liquid ester enables direct volumetric dispensing; solid dihydrochloride salt requires weighing and dissolution, altering workflow.

N-Alkylation Efficiency in Aprotic Solvents

The esterification of the glycine moiety in N-(2-Pyridylmethyl)glycine Ethyl Ester eliminates zwitterionic behavior, enabling high solubility in aprotic solvents (such as DMF and acetonitrile) during complex N-alkylation workflows [1]. When subjected to secondary amine functionalization, the ethyl ester permits direct N-alkylation with yields typically exceeding 80%, whereas the unprotected free acid suffers from poor solubility and competing O-alkylation, often suppressing target N-alkylated yields to below 20% . This orthogonal protection prevents the formation of mixed-ligand impurities and bypasses the need for an in-house esterification step.

Evidence DimensionTarget N-alkylation yield in aprotic solvents
Target Compound Data>80% yield (highly soluble, no O-alkylation)
Comparator Or Baseline<20% yield (N-(2-Pyridylmethyl)glycine free acid; zwitterionic, competing O-alkylation)
Quantified Difference>4-fold increase in primary alkylation yield
ConditionsStandard N-alkylation conditions (e.g., alkyl halide, base, DMF/MeCN, 25-80°C)

Procuring the pre-esterified precursor eliminates a synthetic protection step and prevents catastrophic yield losses during the assembly of complex multidentate ligands.

Coordination Isomer Control
Head-to-head
Tridentate (N,N,O) fac-isomer only vs. bidentate (N,N) multiple isomers
Supports fac-isomer-specific catalyst design
Ru(III) synthesis in EtOH-H₂O; ambient conditions

Unsymmetrical Tripodal Coordination Spheres

For the development of metallo-β-lactamase (MβL) model compounds, researchers require precise control over the zinc coordination sphere [1]. N-(2-Pyridylmethyl)glycine Ethyl Ester allows for the step-wise synthesis of unsymmetrical [Zn(N-NNO)] and [Zn(N-NNS)] tripodal complexes, which accurately mimic the (His, His, Asp) active site of the MβL B3 subclass [1]. In contrast, utilizing the symmetrical comparator dipicolylamine (DPA) restricts the coordination environment strictly to [Zn(N-NNN)] architectures, which can only model the (His, His, His) site. The ester group provides the critical 'O' donor arm upon controlled hydrolysis.

Evidence DimensionAccessible coordination environments for Zn(II) biomimetics
Target Compound DataSupports [Zn(N-NNO)] and [Zn(N-NNS)] heteroleptic structures
Comparator Or BaselineRestricted to [Zn(N-NNN)] homoleptic structures (Dipicolylamine / DPA)
Quantified Difference100% expansion of accessible active-site models (enabling B3 subclass His-His-Asp mimicry)
ConditionsTripodal ligand synthesis followed by Zn(II) complexation and XRD/XAS analysis

Buyers modeling specific metalloenzyme active sites or requiring heteroleptic coordination must procure this unsymmetrical precursor rather than common symmetrical amines.

hCA II Binding Affinity
Class-level
Kd = 18.4 μM
Enables CA II target engagement studies
nanoESI-MS assay; 10 min incubation

Receptor Selectivity in Antagonist Development

N-(2-Pyridylmethyl)glycine Ethyl Ester serves as a validated core scaffold for the synthesis of first-in-class small molecule antagonists targeting the Adrenomedullin-2 (AM2) receptor [1]. Derivatives synthesized via the functionalization of this specific secondary amine achieved a 1000-fold selectivity for the AM2 receptor over the closely related AM1 receptor, avoiding clinically unacceptable blood pressure elevations [1]. Standard baseline CGRP antagonists (such as MK-3207) applied to similar assays demonstrate minimal to no AM2 selectivity, highlighting the structural necessity of this specific pyridyl-glycine ester framework in achieving target specificity.

Evidence DimensionReceptor selectivity (AM2 vs AM1)
Target Compound Data1000-fold selectivity for AM2 over AM1 (Scaffold derivatives)
Comparator Or BaselineMinimal/no AM2 selectivity (Baseline CGRP antagonists e.g., MK-3207)
Quantified Difference~1000-fold improvement in receptor specificity
ConditionsIn vitro cAMP inhibition assays on CLR/RAMP receptor complexes

Pharmaceutical procurement teams targeting novel GPCR/RAMP heteromers can rely on this scaffold to drive target selectivity and avoid off-target cardiovascular liabilities.

Physical State
Data to verify
Liquid; density 1.10 g/mL; RI 1.5050–1.5070
Facilitates volumetric liquid handling
Ambient temperature; verify lot-specific density
Ester Stability vs. Free Acid
Class-level
Stable under alkylation (DMF, K₂CO₃, rt) vs. free acid side reactions
Supports ester-protected glycine incorporation
Isolated yield 41% after alkylation; free acid no product
Peptide Separation Selectivity
Head-to-head
Effective group separation of peptides vs. co-elution with unmodified resin
Enables peptide purification via chelating resin
Cu²⁺-loaded Sephadex; ligand-exchange chromatography

Synthesis of MβL Biomimetics

Directly following from its ability to generate unsymmetrical tripodal ligands, this compound is the precursor of choice for synthesizing [Zn(N-NNO)] and [Zn(N-NNS)] complexes [1]. These models are critical for studying the hydrolysis kinetics of antibiotics like nitrocefin and amoxicillin, aiding in the design of clinically useful MβL inhibitors.

Selective AM2 Receptor Antagonists

Leveraging its highly functionalizable secondary amine and ester-protected carboxylate, this compound is utilized as a core scaffold in the drug discovery pipeline for AM2 receptor antagonists [2]. It enables the synthesis of highly selective molecules that inhibit protumoral processes in pancreatic and breast cancers without triggering AM1-mediated cardiovascular side effects.

Bifunctional Radiopharmaceutical Chelators

The orthogonal reactivity of the ethyl ester allows the secondary amine to be coupled to targeting peptides or antibodies, after which the ester is hydrolyzed to provide a carboxylate donor arm [3]. This workflow is essential for creating unsymmetrical chelators that securely bind radiometals (e.g., 64Cu, 68Ga) for PET imaging and targeted radionuclide therapy.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ruthenium catalyst design
Tridentate facial coordination
Isomer selectivity and redox tuning
Chelating resin synthesis
Pyridylmethylglycine-Cu²⁺ chelation
Peptide/amino acid group separation
Carbonic anhydrase II research
Measured hCA II binding affinity
Scaffold elaboration and SAR

XLogP3

0.5

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl N-[(pyridin-2-yl)methyl]glycinate

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